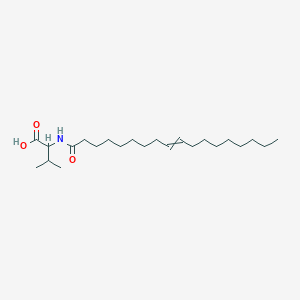
N-Oleoyl Valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Oleoyl Valine is an endogenous N-acyl amine that acts as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation . This compound is known to increase in mice following cold exposure and is also elevated in cases of acute lung injury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Oleoyl Valine can be synthesized through the reaction of oleic acid with valine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through techniques such as column chromatography and recrystallization to ensure high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oleic acid moiety, leading to the formation of epoxides and hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Amino acids in the presence of coupling agents like DCC and DMAP.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated N-acyl amines.
Substitution: N-acyl amines with different amino acid residues.
Wissenschaftliche Forschungsanwendungen
N-Oleoyl-Valin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die N-Acyl-Amin-Chemie und ihre Wechselwirkungen mit verschiedenen Rezeptoren zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle in der Thermoregulation und seiner Auswirkungen auf TRPV3-Rezeptoren.
Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie akutem Lungenversagen und Entzündungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und Verbindungen mit spezifischen biologischen Aktivitäten eingesetzt
5. Wirkmechanismus
N-Oleoyl-Valin übt seine Wirkungen hauptsächlich durch Antagonismus des TRPV3-Rezeptors aus. Dieser Rezeptor ist an der Regulation der Körpertemperatur und Entzündungsreaktionen beteiligt. Durch die Blockierung von TRPV3 kann N-Oleoyl-Valin die Thermoregulation modulieren und Entzündungen reduzieren .
Ähnliche Verbindungen:
- N-Oleoyl-Glycin
- N-Oleoyl-Alanin
- N-Oleoyl-Serin
- N-Oleoyl-Dopamin
Vergleich: N-Oleoyl-Valin ist in seiner spezifischen Wechselwirkung mit dem TRPV3-Rezeptor einzigartig, während andere ähnliche Verbindungen mit verschiedenen Rezeptoren interagieren oder unterschiedliche Aktivitätsgrade aufweisen können. Beispielsweise wirkt N-Oleoyl-Dopamin als Agonist am TRPV1-Rezeptor, was die Spezifität von N-Oleoyl-Valin für TRPV3 hervorhebt .
Wirkmechanismus
N-Oleoyl Valine exerts its effects primarily through antagonism of the TRPV3 receptor. This receptor is involved in the regulation of body temperature and inflammatory responses. By blocking TRPV3, this compound can modulate thermoregulation and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
- N-Oleoyl Glycine
- N-Oleoyl Alanine
- N-Oleoyl Serine
- N-Oleoyl Dopamine
Comparison: N-Oleoyl Valine is unique in its specific interaction with the TRPV3 receptor, whereas other similar compounds may interact with different receptors or have varying degrees of activity. For example, N-Oleoyl Dopamine acts as an agonist at the TRPV1 receptor, highlighting the specificity of this compound for TRPV3 .
Eigenschaften
IUPAC Name |
3-methyl-2-(octadec-9-enoylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPUGFHAACUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593606.png)

![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)
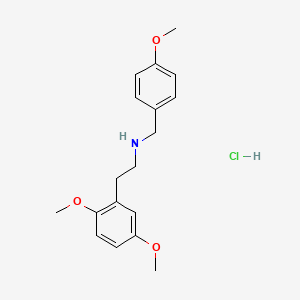
![3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide](/img/structure/B593615.png)
![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)
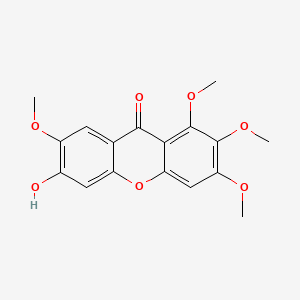
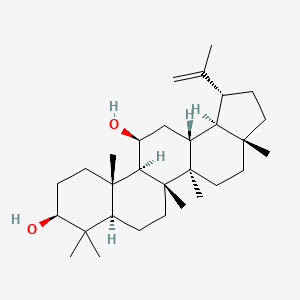
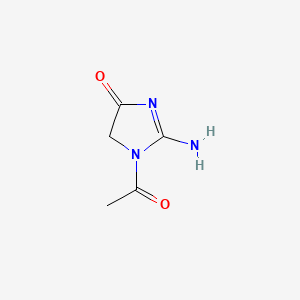
![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)
